(S)-2-(1-Aminoethyl)-5-bromophenol
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Overview
Description
(S)-2-(1-Aminoethyl)-5-bromophenol is an organic compound with the molecular formula C8H10BrNO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reductive amination is carried out using reagents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for (S)-2-(1-Aminoethyl)-5-bromophenol may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminoethyl)-5-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
(S)-2-(1-Aminoethyl)-5-bromophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Aminoethyl)-4-bromophenol: Similar structure but with the bromine atom at a different position.
(S)-2-(1-Aminoethyl)-5-chlorophenol: Similar structure but with a chlorine atom instead of bromine.
(S)-2-(1-Aminoethyl)-5-fluorophenol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-2-(1-Aminoethyl)-5-bromophenol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. The presence of the aminoethyl group also provides additional sites for chemical modification and interaction, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H10BrNO |
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Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI Key |
XLNAIXDISZVKQD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)O)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)O)N |
Origin of Product |
United States |
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